曲马多 N-氧化物

概述

描述

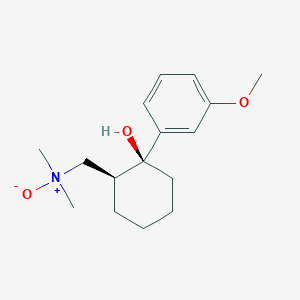

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is a complex organic compound with a molecular formula of C17H28NO2 This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group, as well as a dimethylmethanamine N-oxide moiety

科学研究应用

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

Target of Action

Tramadol N-Oxide, also known as “1-[(1S,2S)-2-HYDROXY-2-(3-METHOXYPHENYL)CYCLOHEXYL]-N,N-DIMETHYLMETHANAMINE OXIDE”, “RWJ 38705”, or “[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide”, is a prodrug for tramadol . The primary targets of tramadol, and by extension, Tramadol N-Oxide, are the μ-opioid receptors . These receptors play a crucial role in pain transmission in the spinal cord .

Mode of Action

It is known that the metabolite (+)-o-desmethyl-tramadol (m1), which is produced from tramadol n-oxide, is an agonist of the μ-opioid receptor . This interaction with the μ-opioid receptors results in enhanced inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

Tramadol N-Oxide is metabolized by O- and N-demethylation, and by conjugation reactions forming glucuronides and sulfates . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6, whereas N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . These biochemical pathways play a significant role in the analgesic activity of Tramadol N-Oxide.

Pharmacokinetics

After oral administration, tramadol is rapidly and almost completely absorbed . Tramadol is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .

Result of Action

The molecular and cellular effects of Tramadol N-Oxide’s action are primarily related to its analgesic activity. The binding of its active metabolite M1 to μ-opioid receptors triggers intracellular events that diminish the transmission of pain signals, which blunts the emotional response to pain, providing pain relief .

Action Environment

The action, efficacy, and stability of Tramadol N-Oxide can be influenced by various environmental factors. For instance, in wastewater treatment plants, tramadol reacts to form Tramadol N-Oxide with a yield of 25%. At higher ozone doses, tramadol n-oxide dissipates, leading to the interpretation that secondary ozonation products are formed . This suggests that environmental conditions can influence the stability and action of Tramadol N-Oxide.

生化分析

Biochemical Properties

Tramadol N-Oxide interacts with various enzymes, proteins, and other biomolecules in the body. In vitro metabolism of Tramadol N-Oxide in mouse, rat, and human hepatic S9 fractions in the presence of an NADPH generating system has been studied . The metabolites of Tramadol N-Oxide were formed via four Phase I reactions: N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation .

Cellular Effects

It is known that Tramadol N-Oxide influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tramadol N-Oxide exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolism of Tramadol N-Oxide to tramadol via N-oxide reduction was greater in rat and human than in mouse .

Dosage Effects in Animal Models

The effects of Tramadol N-Oxide vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

Tramadol N-Oxide is involved in various metabolic pathways, including interactions with enzymes or cofactors . Detailed studies on effects on metabolic flux or metabolite levels are yet to be conducted.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide typically involves several steps:

Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.

Introduction of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as methoxybenzene and hydroxylating agents.

Attachment of the Dimethylmethanamine N-oxide Moiety: The final step involves the attachment of the dimethylmethanamine N-oxide moiety, which can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the N-oxide moiety, converting it to the corresponding amine.

Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, nucleophiles

Major Products

Oxidation Products: Ketones, aldehydes

Reduction Products: Amines

Substitution Products: Various substituted phenyl derivatives

相似化合物的比较

Similar Compounds

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N,N-trimethylmethanaminium

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine

Uniqueness

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical and biological properties

属性

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does the pharmacokinetic profile of Tramadol N-oxide differ from tramadol?

A: While both Tramadol N-oxide and tramadol achieve similar plasma levels after oral administration, Tramadol N-oxide exhibits a longer duration of action (4-5 hours) compared to tramadol. [] This extended duration may be beneficial clinically, offering prolonged pain relief.

Q2: What are the major metabolic pathways of Tramadol N-oxide in different species?

A: Studies in mice, rats, and dogs have identified several metabolic pathways for both Tramadol N-oxide and tramadol. [, , ] These include N-oxide reduction (specific to Tramadol N-oxide), O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, N-oxidation (specific to tramadol), and glucuronidation. [, , ] The specific metabolites and their proportions might vary between species.

Q3: How does the presence of gut microbiota affect the metabolism of Tramadol N-oxide?

A: Research comparing Tramadol N-oxide metabolism in specific pathogen-free and axenic mice revealed minimal qualitative and quantitative differences, except for a higher amount of unchanged Tramadol N-oxide in axenic mice. [] This suggests that while gut microbiota might play a role, it might not significantly impact the overall metabolism of Tramadol N-oxide.

Q4: What analytical techniques are commonly employed in the study of Tramadol N-oxide and its metabolites?

A: Researchers primarily utilize LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) and API-MS (Atmospheric Pressure Ionization Mass Spectrometry) for characterizing, identifying, and quantifying Tramadol N-oxide and its metabolites in various biological matrices. [, , ] These techniques provide high sensitivity and selectivity for analyzing complex biological samples.

Q5: Have any structure-activity relationship (SAR) studies been conducted on Tramadol N-oxide?

A: While specific SAR studies focusing on modifications to the Tramadol N-oxide structure are limited in the provided research, the data indirectly highlights a crucial aspect: the N-oxide moiety is a key structural feature for its prodrug function. [] Modification or removal of this group would likely alter its conversion to tramadol and impact its pharmacological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。